Cas no 2228758-63-0 (tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate)
tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate
- tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate
- 2228758-63-0
- EN300-1892046
-
- Inchi: 1S/C14H16FN3O3/c1-14(2,3)20-13(19)17-8-4-5-10(15)9(6-8)11-7-12(16)21-18-11/h4-7H,16H2,1-3H3,(H,17,19)
- InChI Key: KLAYCQDOAYZFST-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C1C=C(N)ON=1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 293.11756954g/mol
- Monoisotopic Mass: 293.11756954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 90.4Ų
tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1892046-0.05g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 0.05g |
$924.0 | 2023-09-18 | ||
| Enamine | EN300-1892046-0.1g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 0.1g |
$968.0 | 2023-09-18 | ||
| Enamine | EN300-1892046-0.25g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 0.25g |
$1012.0 | 2023-09-18 | ||
| Enamine | EN300-1892046-0.5g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 0.5g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1892046-1.0g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 1g |
$1100.0 | 2023-05-23 | ||
| Enamine | EN300-1892046-2.5g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 2.5g |
$2155.0 | 2023-09-18 | ||
| Enamine | EN300-1892046-5.0g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 5g |
$3189.0 | 2023-05-23 | ||
| Enamine | EN300-1892046-10.0g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 10g |
$4729.0 | 2023-05-23 | ||
| Enamine | EN300-1892046-1g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 1g |
$1100.0 | 2023-09-18 | ||
| Enamine | EN300-1892046-5g |
tert-butyl N-[3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenyl]carbamate |
2228758-63-0 | 5g |
$3189.0 | 2023-09-18 |
tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate
Research Brief on tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate (CAS: 2228758-63-0)
The compound tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate (CAS: 2228758-63-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate as a key intermediate in the synthesis of novel heterocyclic compounds. The presence of both the amino-oxazole and fluorophenyl moieties in its structure makes it a versatile building block for the development of biologically active molecules. Researchers have successfully utilized this compound in the synthesis of potential kinase inhibitors, which are of great interest in the treatment of various cancers and inflammatory diseases.
In a study published in the Journal of Medicinal Chemistry, the compound was employed as a precursor for the development of selective JAK2 inhibitors. The research demonstrated that derivatives of tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate exhibited promising inhibitory activity against JAK2, a kinase implicated in myeloproliferative neoplasms. The study also reported improved pharmacokinetic properties of these derivatives, suggesting their potential as clinical candidates.
Another significant application of this compound was reported in the field of antibacterial drug development. A recent publication in Bioorganic & Medicinal Chemistry Letters described the use of tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate as a scaffold for designing novel antibiotics targeting bacterial DNA gyrase. The resulting compounds showed potent activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.
The synthetic routes to tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate have also been optimized in recent studies. A paper in Organic Process Research & Development detailed a scalable, high-yield synthesis of this compound using continuous flow chemistry techniques. This advancement is particularly important for potential industrial-scale production of derivatives based on this scaffold.
From a structural perspective, computational studies have provided insights into the molecular interactions of this compound with various biological targets. Molecular docking simulations have revealed that the fluorophenyl group contributes significantly to target binding through hydrophobic interactions, while the amino-oxazole moiety participates in hydrogen bonding with key residues in the active sites of target proteins.
In conclusion, tert-butyl N-3-(5-amino-1,2-oxazol-3-yl)-4-fluorophenylcarbamate (CAS: 2228758-63-0) represents a valuable chemical entity in medicinal chemistry research. Its versatility as a building block, combined with the promising biological activities of its derivatives, positions it as an important compound for future drug discovery efforts. Continued research on this scaffold may lead to the development of novel therapeutic agents for various diseases.
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